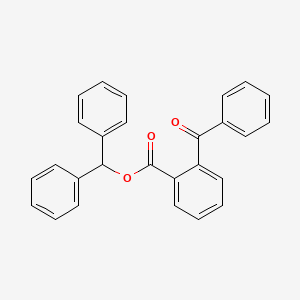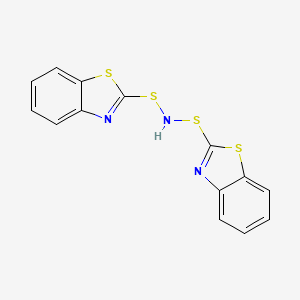![molecular formula C21H16N4OS B14692910 N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide CAS No. 23993-36-4](/img/structure/B14692910.png)
N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide is a complex organic compound that features a thiazole ring, a pyridine ring, and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Pyridine Ring: This step involves the cyclization of a suitable precursor, often through a condensation reaction.
Coupling of the Thiazole and Pyridine Rings: This can be done using a palladium-catalyzed cross-coupling reaction.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine.
Substitution: Substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological effect. The exact pathways and targets would depend on the specific application and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide
- N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-5-carboxamide
Uniqueness
N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from its analogs and potentially more effective in certain applications.
Propriétés
Numéro CAS |
23993-36-4 |
|---|---|
Formule moléculaire |
C21H16N4OS |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16N4OS/c26-20(17-11-13-22-14-12-17)24-25-19(16-7-3-1-4-8-16)15-27-21(25)23-18-9-5-2-6-10-18/h1-15H,(H,24,26) |
Clé InChI |
AVSJJSCIINJNLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2NC(=O)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




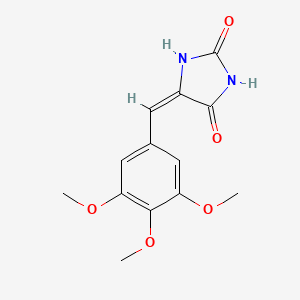
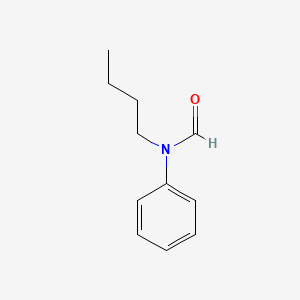

![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
![4-[(E)-(4-Propylphenyl)diazenyl]phenyl heptanoate](/img/structure/B14692867.png)
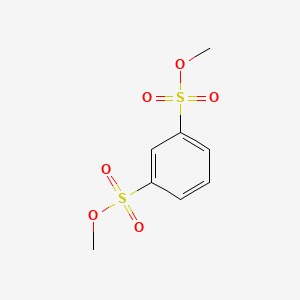
![Methyl 4-[(3-amino-2-hydroxyiminopropyl)-methylamino]benzoate](/img/structure/B14692887.png)

phosphanium bromide](/img/structure/B14692895.png)
